molecular formula C20H29FN2O3S B14984945 N-cycloheptyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-cycloheptyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14984945
M. Wt: 396.5 g/mol
InChI Key: DBTUANOXTBWZFP-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a cycloheptyl group, and a fluorobenzyl sulfonyl moiety. It has garnered interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of piperidine-4-carboxylic acid with cycloheptylamine to form N-cycloheptylpiperidine-4-carboxamide. This intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base, such as triethylamine, to introduce the fluorobenzyl group. Finally, the sulfonylation step is carried out using a sulfonyl chloride reagent to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. Studies have shown that the compound can act as a dual agonist at cannabinoid receptors type-1 and type-2. This interaction modulates the release of neurotransmitters such as glutamate and reduces the production of inflammatory cytokines . These effects contribute to its potential therapeutic benefits in conditions like multiple sclerosis and neuropathic pain.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide: A structurally similar compound with slight variations in the functional groups.

    N-cycloheptyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide: Another related compound with a different substitution pattern on the piperidine ring.

Uniqueness

N-cycloheptyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide stands out due to its dual agonism at cannabinoid receptors and its potential therapeutic applications. Its unique combination of functional groups and chemical properties makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H29FN2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N-cycloheptyl-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H29FN2O3S/c21-18-9-7-16(8-10-18)15-27(25,26)23-13-11-17(12-14-23)20(24)22-19-5-3-1-2-4-6-19/h7-10,17,19H,1-6,11-15H2,(H,22,24)

InChI Key

DBTUANOXTBWZFP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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